2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione (also known as 2-hydroxypropyl-isoindoline-1,3-dione or HPID) is a heterocyclic compound containing a five-membered ring with two oxygen atoms and two nitrogen atoms. It is a colorless, crystalline solid with a melting point of 155-157°C. HPID has been extensively studied for its potential applications in the fields of biochemistry, medicine, and materials science.
Scientific Research Applications
Synthesis and Derivatives
- Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : A study by Tan et al. (2016) developed a method for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting with 3-sulfolene. This process includes epoxidation and subsequent reactions with nucleophiles, yielding amino and triazole derivatives, as well as hydroxyl analogues through cis-hydroxylation (Tan et al., 2016).
- Zinc-Copper Organometallic Addition : Yeh et al. (2003) explored the 1,2-addition of a zinc-copper organometallic compound to an α,β-unsaturated aldehyde to produce various derivatives, including (E)-2-(4-hydroxy-6-phenyl-5-hexenyl)-1H-isoindole-1,3(2H)-dione (Yeh et al., 2003).
Polysubstituted Isoindole-1,3-dione Analogues
- Synthesis of Polysubstituted Isoindole-1,3-diones : Tan et al. (2014) prepared new polysubstituted isoindole-1,3-diones from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione, leading to various derivatives including triacetate, aromatic, and tricyclic derivatives (Tan et al., 2014).
Antimicrobial and Anticancer Applications
- Novel AZA-Imidoxy Compounds : Jain et al. (2006) synthesized novel azaimidoxy compounds with potential chemotherapeutic applications, involving a diazotization reaction coupled with 2-hydroxy-1H-isoindole-1,3(2H)-dione (Jain et al., 2006).
- Anticancer Activity of Isoindole-1,3(2H)-dione Compounds : A study by Tan et al. (2020) examined the anticancer activity of isoindole-1,3(2H)-dione derivatives, finding that certain substituents significantly affect their activity against cancer cell lines (Tan et al., 2020).
properties
IUPAC Name |
2-(2-hydroxypropyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQKPHDATCXMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344210 | |
Record name | 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
3700-55-8 | |
Record name | 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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